Tetrahydrothebaine
Overview
Description
Tetrahydrothebaine, also known as 6-epi-Tetrahydrothebaine, is a morphinan derivative . It has a molecular formula of C19 H25 N O3 and a molecular weight of 315.41 .
Synthesis Analysis
The synthesis of Tetrahydrothebaine involves several steps. The isoquinoline alkaloids 4-O-methylsinomenine and C-annelated tetrahydrothebaine were modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another method involves the Diels-Alder reaction of thebaine with maleimides, yielding [7,8,3’,4’]-succinimido-endo-ethenotetrahydrothebaines containing N’-alkyl, cycloalkyl, aralkyl, or aryl substituents .Chemical Reactions Analysis
Tetrahydrothebaine undergoes various chemical reactions. For instance, it can be modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another reaction involves the Diels-Alder reaction of thebaine with maleimides .Scientific Research Applications
Development of Novel Analgesics : Tetrahydrothebaine derivatives have been instrumental in developing new analgesics. Research by Bentley, Hardy, and Smith (1969) in "Novel analgesics and molecular rearrangements in the morphine--thebaine group. XII. Derivatives of 7-amino-6,14-endo-ethenotetrahydrothebaine" explored this application, highlighting the potential of tetrahydrothebaine as a structural scaffold for further research into morphine-thebaine group compounds (Bentley, Hardy, & Smith, 1969).
Opioid Receptor Agonist Activity : In a study titled "Synthesis and evaluation of κ-opioid receptor agonistic activity and antinociceptive effect of novel morphine analogues, 7α-phenyl-6α,14α-endo-etheno-tetrahydrothebaine with substituted o-, m- and p-amino group," Qi et al. (2011) discovered that 7α-Phenyl-6α-Etheno-Tetrahydrothebaine, especially with p-amino substitution, shows κ-opioid receptor agonist activity and antinociceptive activity. This suggests its potential as a leading compound for novel antinociceptive agents (Qi et al., 2011).
Efficiency in Opium Product Production : Tetrahydrothebaine can be efficiently converted to dihydromorphine, as demonstrated by Przybył et al. (2003) in "Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide." This conversion happens with a 92% yield, making tetrahydrothebaine a valuable substance for opium product production (Przybył et al., 2003).
Analgesic Properties in Laboratory Animals and Humans : Bentley et al. (1965) in their study "Compounds possessing Morphine-antagonizing or Powerful Analgesic Properties" found that derivatives of 6,14-endoethenotetrahydrothebaine and oripavine are highly potent analgesics in laboratory animals and humans (Bentley et al., 1965).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15?,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQWONQPCTLDL-SEYRRXLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(CC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961919 | |
Record name | 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothebaine | |
CAS RN |
41714-53-8 | |
Record name | Tetrahydrothebaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041714538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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